

# Technical Support Center: Method Refinement for PhIP Metabolite Analysis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Amino-1,6-dimethylimidazo[4,5-  
b]pyridine

**Cat. No.:** B043360

[Get Quote](#)

Welcome to the technical support center for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PhIP metabolite quantification. As a potent and prevalent dietary carcinogen, accurate measurement of PhIP's metabolic activation and detoxification pathways is critical for toxicological and pharmacological research. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.

## Understanding PhIP Metabolism: A Quick Overview

PhIP, primarily formed during the high-temperature cooking of meat and fish, undergoes extensive metabolic transformation *in vivo*.<sup>[1]</sup> The balance between metabolic activation to genotoxic species and detoxification through conjugation is a key determinant of its carcinogenic potential. The primary metabolic pathways involve Phase I oxidation and Phase II conjugation.

- Phase I Metabolism (Activation/Detoxification): Cytochrome P450 enzymes, particularly CYP1A2 and CYP1B1, are responsible for the oxidation of PhIP.<sup>[2]</sup> This can lead to the formation of the highly reactive, genotoxic metabolite N<sup>2</sup>-hydroxy-PhIP (N<sup>2</sup>-OH-PhIP), as well as detoxification products like 4'-hydroxy-PhIP (4'-OH-PhIP).<sup>[3]</sup>

- Phase II Metabolism (Detoxification): The hydroxylated metabolites and the parent PhIP can undergo conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble and readily excretable products.[\[2\]](#)

The complexity of this metabolic network presents several analytical challenges, which this guide aims to address.

## Frequently Asked Questions (FAQs) & Troubleshooting Guide

### Sample Preparation & Extraction

Question 1: I'm seeing low and inconsistent recovery of PhIP metabolites from my biological samples (urine, plasma, liver microsomes). What could be the cause and how can I improve it?

Answer:

Low and variable recovery is a common issue stemming from several factors, primarily inefficient extraction and metabolite instability. Here's a breakdown of potential causes and solutions:

- Inefficient Solid-Phase Extraction (SPE): SPE is a powerful tool for cleaning up complex biological samples, but a non-optimized protocol can lead to significant analyte loss.
  - Causality: The diverse polarity of PhIP metabolites, from the relatively nonpolar parent PhIP to the highly polar glucuronide and sulfate conjugates, makes it challenging to find a single SPE protocol with optimal retention and elution for all analytes.
  - Troubleshooting Steps:
    - Sorbent Selection: For a broad spectrum of metabolites, a mixed-mode SPE cartridge (e.g., reverse-phase/cation exchange) is often more effective than a simple C18 cartridge.[\[4\]](#) This allows for retention of both the hydrophobic parent compound and the positively charged amine group.
    - pH Optimization of Loading Step: The charge state of PhIP and its metabolites is pH-dependent. To ensure retention on a reverse-phase sorbent, the pH of the sample

should be adjusted to neutralize the charge on the analytes where possible.[5]

- **Optimize Wash and Elution Solvents:** A multi-step wash protocol can effectively remove interferences. Start with a weak aqueous wash to remove salts, followed by a stronger organic wash (e.g., with a low percentage of methanol) to remove less polar interferences. The key is to find a wash solvent strong enough to remove interferences without eluting your analytes of interest.[6][7] Elution should be performed with a solvent strong enough to desorb all analytes. This may require a solvent with a different pH or a higher percentage of organic modifier.[1][5]
- **Metabolite Instability:** Certain PhIP metabolites, particularly N<sup>2</sup>-OH-PhIP and glucuronide conjugates, can be unstable during sample handling and storage.
  - **Causality:** Acyl glucuronides are known to be unstable and can hydrolyze back to the parent compound, especially at non-neutral pH.[8][9] N<sup>2</sup>-OH-PhIP is a reactive intermediate.
  - **Troubleshooting Steps:**
    - Keep samples on ice or at 4°C throughout the extraction process.
    - Process samples as quickly as possible.
    - For long-term storage, keep samples at -80°C.[10]
- **Protein Precipitation Inefficiencies:** While simple, protein precipitation may not be sufficient for complex matrices and can lead to co-precipitation of analytes.
  - **Causality:** Incomplete protein removal can lead to column clogging and significant matrix effects.[11]
  - **Troubleshooting Steps:**
    - Ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to sample is optimal for complete protein precipitation (typically 3:1 or 4:1).
    - Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient duration to ensure a compact pellet.

- Consider a combination of protein precipitation followed by SPE for cleaner extracts.[11]

Question 2: I'm having trouble analyzing PhIP-glucuronide conjugates. My results suggest very low levels, or they are undetectable. Why is this happening?

Answer:

The analysis of glucuronide conjugates is notoriously challenging for two main reasons: resistance to standard hydrolysis methods and potential in-source fragmentation in the mass spectrometer.

- Resistance to Enzymatic Hydrolysis:

- Causality: PhIP can form N-glucuronides, which are often resistant to cleavage by  $\beta$ -glucuronidase enzymes commonly used to hydrolyze O-glucuronides.[12] The efficiency of enzymatic hydrolysis can also be highly dependent on the enzyme source, pH, temperature, and incubation time.[3][13][14][15]

- Troubleshooting Steps:

- Consider Chemical Hydrolysis: For N-glucuronides that are resistant to enzymatic hydrolysis, chemical hydrolysis with hydrazine hydrate has been shown to be effective. [12] However, this is a harsh treatment and should be carefully validated.
    - Optimize Enzymatic Hydrolysis: If you are targeting O-glucuronides or need to use an enzymatic approach, screen different  $\beta$ -glucuronidase enzymes (e.g., from *E. coli*, *Helix pomatia*, abalone) as their activities can vary significantly.[13][14][15] Optimize the incubation temperature and time. Some modern recombinant enzymes can achieve complete hydrolysis in minutes at room temperature.[10]
    - Direct Analysis: The most robust method is to analyze the intact glucuronide conjugates directly without a hydrolysis step. This requires a well-optimized LC-MS/MS method capable of detecting these polar and often fragile molecules.

- In-Source Fragmentation:

- Causality: Glucuronide conjugates can be thermally labile and may fragment in the electrospray ionization (ESI) source of the mass spectrometer, cleaving the glucuronic acid moiety.[8][9] This results in the detection of the aglycone (the parent metabolite) at the retention time of the glucuronide, leading to an underestimation of the conjugate and potential overestimation of the aglycone.
- Troubleshooting Steps:
  - Optimize ESI Source Conditions: Use gentle source conditions to minimize in-source fragmentation. This includes using the lowest possible source temperature and optimizing cone/capillary voltages.[11][16]
  - Chromatographic Separation: Ensure baseline chromatographic separation between the glucuronide conjugate and its corresponding aglycone. This is crucial to distinguish between the "true" aglycone and that formed by in-source fragmentation.

## Liquid Chromatography & Mass Spectrometry (LC-MS/MS)

Question 3: My chromatographic peaks for PhIP and its metabolites are tailing or showing poor shape. What are the likely causes and solutions?

Answer:

Poor peak shape, especially tailing, is a frequent problem in the analysis of amine-containing compounds like PhIP.

- Secondary Interactions with the Column:
  - Causality: The basic amine groups on PhIP and its metabolites can interact with residual acidic silanol groups on the surface of traditional C18 silica columns. This leads to peak tailing.[17]
  - Troubleshooting Steps:
    - Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.

- Mobile Phase Modifiers: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving peak shape for your analytes.[17]
- Adjust Mobile Phase pH: Operating at a low pH (e.g., with 0.1% formic acid) will ensure the amine groups are protonated, which can sometimes improve peak shape. Conversely, a higher pH mobile phase with a suitable column (e.g., a hybrid or polymer-based column stable at high pH) can be used to analyze the neutral form of the amine.
- Extra-Column Volume:
  - Causality: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[18]
  - Troubleshooting Steps:
    - Use tubing with the smallest possible internal diameter and length.
    - Ensure all fittings are properly connected to minimize dead volume.
- Column Contamination or Degradation:
  - Causality: Accumulation of matrix components on the column frit or stationary phase can block the flow path and lead to distorted peaks.[18][19]
  - Troubleshooting Steps:
    - Use a guard column to protect the analytical column.
    - Implement a robust column flushing and regeneration protocol.
    - If the problem persists, the column may need to be replaced.[19]

Question 4: I'm concerned about matrix effects (ion suppression or enhancement) in my assay. How can I assess and mitigate them?

Answer:

Matrix effects are a major source of inaccuracy in LC-MS/MS bioanalysis. They occur when co-eluting compounds from the biological matrix affect the ionization efficiency of the analytes.[\[20\]](#)

- Assessment of Matrix Effects:

- Post-Column Infusion: This is a classic experiment where a constant flow of your analyte solution is infused into the LC eluent after the column, while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.
- Quantitative Assessment: Compare the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.

- Mitigation Strategies:

- Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Utilize more selective SPE methods or a combination of sample preparation techniques.[\[11\]](#)
- Optimize Chromatography: Adjust your LC gradient to separate your analytes from the regions of significant ion suppression.
- Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[\[15\]](#) However, this may compromise the limit of detection.
- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same matrix effects. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Question 5: What is the best approach for selecting and using an internal standard (IS) for PhIP metabolite quantification?

Answer:

The use of an appropriate internal standard is critical for achieving accurate and precise quantification.

- Ideal Internal Standard:
  - Causality: The ideal IS should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer.[21]
  - Recommendation: A stable isotope-labeled (e.g., <sup>13</sup>C or <sup>15</sup>N) version of PhIP and each of its metabolites is the best choice.[23][24] These compounds have nearly identical physicochemical properties to their unlabeled counterparts and will effectively correct for variability in extraction recovery, matrix effects, and instrument response.
- Alternative Internal Standards:
  - Causality: SIL-IS for every metabolite can be expensive or commercially unavailable. In such cases, a structural analog can be used.
  - Recommendation: If a SIL-IS is not available for a specific metabolite, choose a structural analog that has similar chemical properties (e.g., polarity, pKa) and is not present in the samples. However, be aware that a structural analog may not perfectly mimic the behavior of the analyte, especially during sample preparation and ionization.
- When to Add the Internal Standard:
  - Causality: To correct for variability throughout the entire analytical process, the IS should be added as early as possible.
  - Recommendation: Spike the internal standard into the samples at the very beginning of the sample preparation procedure (i.e., before protein precipitation or SPE).[25] This ensures that it accounts for any analyte loss during extraction steps.

## Experimental Protocols & Data

### Protocol 1: Solid-Phase Extraction of PhIP and Metabolites from Urine

- Sample Pre-treatment: To 1 mL of urine, add 5  $\mu$ L of the internal standard working solution (containing stable isotope-labeled PhIP and its metabolites). Vortex briefly. Add 20  $\mu$ L of  $\beta$ -glucuronidase solution and incubate at 37°C for 4 hours (if hydrolysis is desired).
- SPE Cartridge Conditioning: Condition a mixed-mode reverse-phase/cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
- Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
- Washing:
  - Wash 1: Pass 1 mL of deionized water to remove salts.
  - Wash 2: Pass 1 mL of 20% methanol in water to remove polar interferences.
- Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
- Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100  $\mu$ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

**Table 1: Typical LC-MS/MS Parameters for PhIP Metabolite Analysis**

| Parameter          | Setting                                 |
|--------------------|-----------------------------------------|
| LC Column          | C18, 2.1 x 100 mm, 1.8 $\mu$ m          |
| Mobile Phase A     | 0.1% Formic Acid in Water               |
| Mobile Phase B     | 0.1% Formic Acid in Acetonitrile        |
| Gradient           | 5% B to 95% B over 10 minutes           |
| Flow Rate          | 0.3 mL/min                              |
| Column Temperature | 40°C                                    |
| Injection Volume   | 5 $\mu$ L                               |
| Ionization Mode    | Electrospray Ionization (ESI), Positive |
| Scan Type          | Multiple Reaction Monitoring (MRM)      |
| Source Temp.       | 350°C                                   |
| Capillary Voltage  | 3500 V                                  |

Note: These are starting parameters and should be optimized for your specific instrument and application.

## Table 2: Bioanalytical Method Validation Acceptance Criteria

Based on ICH M10 guidelines.[\[25\]](#)

| Parameter           | Acceptance Criteria                                                                         |
|---------------------|---------------------------------------------------------------------------------------------|
| Accuracy            | Within $\pm 15\%$ of nominal value ( $\pm 20\%$ at LLOQ)                                    |
| Precision           | $\leq 15\%$ CV ( $\leq 20\%$ CV at LLOQ)                                                    |
| Linearity ( $r^2$ ) | $\geq 0.99$                                                                                 |
| Selectivity         | No significant interfering peaks at the retention time of the analyte in blank matrix       |
| Matrix Effect       | CV of the response ratio (analyte/IS) should be $\leq 15\%$ across different lots of matrix |
| Recovery            | Should be consistent, precise, and reproducible                                             |

## Visualizations

### PhIP Metabolic Pathway

The following diagram illustrates the major metabolic pathways of PhIP, highlighting the formation of key metabolites.



[Click to download full resolution via product page](#)

Caption: Major metabolic pathways of PhIP.

## Analytical Workflow for PhIP Metabolite Analysis

This workflow outlines the key steps from sample collection to data analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for PhIP metabolite analysis.

## References

- Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins.Bioanalysis Zone. [Link]
- Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins.Future Science. [Link]
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
- ICH guideline M10 on bioanalytical method validation and study sample analysis.European Medicines Agency. [Link]
- Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights.European Bioanalysis Forum. [Link]
- Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse.
- Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
- Investigation of commercially available recombinant and conventional  $\beta$ -glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening.
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.ALWSCI. [Link]
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.Agilent. [Link]
- Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS.
- Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance.
- Internal Standards for Metabolomics.IROA Technologies. [Link]
- LC Chromatography Troubleshooting Guide.HALO Columns. [Link]
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome.
- A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples.
- Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
- Absolute Quantitation of Fragile Metabolites by Isotope Dilution Mass Spectrometry on the Agilent 6495 Triple Quadrupole LC/MS.Agilent. [Link]
- Time profiles of hydrolysis efficiency of each glucuronide using different originated enzymes.

- Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites.
- Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites.PubMed. [\[Link\]](#)
- Deconjugation of N-glucuronide conjugated metabolites with hydrazine hydrate--biomarkers for exposure to the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP).PubMed. [\[Link\]](#)
- Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample prepar
- Improve Your Solid Phase Extraction.Lab Manager. [\[Link\]](#)
- Internal Standards in metabolomics.IsoLife. [\[Link\]](#)
- Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilit
- A Study to Optimize the Hydrolysis Efficiency of Various  $\beta$ -Glucuronidase Enzymes Used for Hydrolyzing Glucuronide Conjugates in Urine Samples.Kura Biotech. [\[Link\]](#)
- Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates.
- Simple Approaches to Solid Phase Extraction (SPE) Method Development.YouTube. [\[Link\]](#)
- Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400.PubMed. [\[Link\]](#)
- Solid Phase Extraction (SPE)
- Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples.
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?
- Olive leaf (*Olea europaea* L. folium) extract influences liver microsomal detoxifying enzymes in rats orally exposed to 2-amino-1-methyl-6-phenyl-imidazo pyridine (PhIP).PubMed. [\[Link\]](#)
- Simultaneous Analysis of Glucuronyl- and Sulpho-Conjugates of Intestinal Putrefactive Compounds in Human Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry.
- Matrix and Sampling Effects on Quantification of Protein Biomarkers of Drug-Induced Liver Injury.PubMed. [\[Link\]](#)
- In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annot

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olive leaf (*Olea europaea* L. folium) extract influences liver microsomal detoxifying enzymes in rats orally exposed to 2-amino-1-methyl-6-phenyl-imidazo pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of commercially available recombinant and conventional  $\beta$ -glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Deconjugation of N-glucuronide conjugated metabolites with hydrazine hydrate-- biomarkers for exposure to the food-borne carcinogen 2-amino-1-methyl-6- phenylimidazo[4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]

- 15. kurabiotech.com [kurabiotech.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iroatech.com [iroatech.com]
- 23. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [Technical Support Center: Method Refinement for PhIP Metabolite Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043360#method-refinement-for-phip-metabolite-analysis\]](https://www.benchchem.com/product/b043360#method-refinement-for-phip-metabolite-analysis)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)